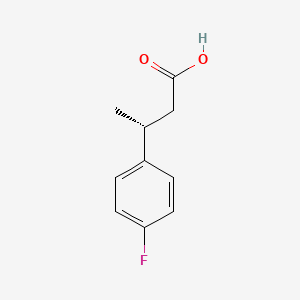

(3R)-3-(4-Fluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUPQHXIQNHFN-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654357 | |

| Record name | (3R)-3-(4-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209679-21-0 | |

| Record name | (3R)-3-(4-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3r 3 4 Fluorophenyl Butanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive functional group in (3R)-3-(4-Fluorophenyl)butanoic acid, readily undergoing transformations such as esterification and amidation.

Research on Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. While specific studies detailing the esterification of this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to similar 3-arylbutanoic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.

The general reaction scheme for the esterification is as follows:

This compound + R-OH ⇌ (3R)-3-(4-Fluorophenyl)butanoate-R + H₂O

Factors such as the choice of alcohol, catalyst, and reaction conditions (temperature, reaction time, and removal of water) influence the yield of the corresponding ester. Based on general principles of esterification, a variety of alcohols can be employed, from simple alkyl alcohols to more complex chiral auxiliaries.

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

| 3-Phenylpropanoic acid | n-Butanol | Ph₃PBr₂ / DMAP | Not specified | n-Butyl 3-phenylpropanoate | >95% |

| Acetic acid | Ethanol | H₂SO₄ | Reflux | Ethyl acetate | ~65% |

| Benzoic acid | Methanol | HCl | Reflux | Methyl benzoate | ~70% |

This table presents data for analogous esterification reactions to illustrate typical conditions and yields. Specific data for this compound is not available.

Investigations into Amidation Reactions

The formation of amides from carboxylic acids is another crucial transformation, often requiring the activation of the carboxylic acid. This can be achieved using various coupling agents. While specific research on the amidation of this compound is limited, the general protocols for amide bond formation are applicable.

The general reaction for amidation can be represented as:

This compound + R¹R²NH → (3R)-N-(R¹,R²)-3-(4-Fluorophenyl)butanamide

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. A patent for a related compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, describes a reaction with BOC-anhydride and triethylamine, resulting in an amide-like bond formation with a yield of 81.7%.

Table 2: Common Coupling Agents and Conditions for Amidation

| Coupling Agent | Additive | Base | Solvent | Typical Reaction Time |

| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ | 12-24 h |

| DCC | DMAP | - | CH₂Cl₂ | 12-18 h |

| HATU | - | DIPEA | DMF | 2-6 h |

| BOP | - | Et₃N | CH₂Cl₂, DMF | 1-12 h |

This table provides a general overview of common amidation conditions. Specific conditions for this compound would require experimental optimization.

Reactivity at the Chiral Center and Fluoro-Aromatic Ring

The presence of a stereocenter and an activated aromatic ring allows for further functionalization of this compound.

Stereoselective Functionalizations and Modifications

The chiral center at the C3 position is a key feature of this compound. Stereoselective reactions that modify this center or introduce new stereocenters are of significant interest. While derivatization of the existing chiral center without racemization is a primary concern, the synthesis of diastereomers through reactions at other positions is a common strategy.

One of the key methods to obtain enantiomerically pure this compound is through the asymmetric hydrogenation of a prochiral precursor, such as (E)-3-(4-fluorophenyl)but-2-enoic acid. This reaction typically employs a chiral rhodium or ruthenium catalyst with ligands like BINAP to achieve high enantioselectivity.

Table 3: Asymmetric Synthesis of Chiral 3-Arylbutanoic Acid Derivatives

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| (E)-3-(4-Fluorophenyl)but-2-enoic acid ester | Rh(I)-Chiral Diphosphine (e.g., BINAP) | (R/S)-3-(4-Fluorophenyl)butanoic acid ester | Typically >90% |

| 4-Fluorophenylboronic acid and Ethyl crotonate | Rh(I)-Chiral Diphosphine (e.g., BINAP) | (R/S)-Ethyl 3-(4-fluorophenyl)butanoate | Typically >90% |

This table showcases the synthesis of the target molecule or its ester via asymmetric hydrogenation, a method to establish the chiral center.

Further stereoselective functionalizations could involve enolate chemistry after converting the carboxylic acid to a suitable derivative (e.g., an ester or an amide with a chiral auxiliary) to control the stereochemical outcome of alkylation or other reactions at the C2 position.

Research into Substitution Reactions on the Aromatic System

The 4-fluorophenyl group in this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. However, since the para position is already substituted, electrophilic attack is expected to occur at the ortho position relative to the fluorine atom (C3' and C5' of the phenyl ring). The butanoic acid side chain is a deactivating group, which will further decrease the reactivity of the aromatic ring and will direct incoming electrophiles to the meta position relative to its point of attachment (C3' and C5'). Thus, the directing effects of both substituents reinforce substitution at the same positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. These reactions typically require strong electrophiles and often harsh reaction conditions, which could potentially affect the stereochemical integrity of the chiral center.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (3R)-3-(4-Fluoro-3-nitrophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | (3R)-3-(3-Bromo-4-fluorophenyl)butanoic acid |

| Acylation | RCOCl, AlCl₃ | (3R)-3-(3-Acyl-4-fluorophenyl)butanoic acid |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Utility in the Construction of Complex Chiral Organic Molecules

The enantiomerically pure nature of (3R)-3-(4-Fluorophenyl)butanoic acid makes it an ideal starting material or intermediate for the synthesis of complex molecules where precise stereochemical control is paramount. The stereocenter at the C3 position serves as a foundational chiral element, guiding the stereochemistry of subsequent transformations. Organic chemists leverage this pre-existing chirality to avoid challenging asymmetric syntheses or costly chiral resolutions at later stages of a synthetic sequence.

The synthetic utility of this building block is demonstrated in its application in multi-step syntheses of architecturally complex natural products and their analogues. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, alcohols, and ketones, providing a gateway to a wide array of chemical transformations. Furthermore, the 4-fluorophenyl group can be a key pharmacophore element or can be chemically modified to introduce further complexity. While specific, publicly documented total syntheses initiating directly from this compound are not extensively reported in mainstream literature, the principles of chiral pool synthesis strongly support its potential in such endeavors. The strategy involves using a readily available chiral compound, in this case, this compound, as a precursor to introduce a specific stereocenter into a larger, more complex target molecule.

Integration into Drug Scaffold Synthesis and Diversification Efforts

In the field of drug discovery, the development of novel molecular scaffolds is crucial for identifying new therapeutic agents. This compound serves as a valuable precursor for the synthesis of diverse drug scaffolds, particularly those containing a chiral β-aryl-γ-aminobutyric acid (GABA) framework. Analogues of GABA are a well-established class of neuromodulatory agents. The (R)-configuration at the 3-position is often critical for biological activity, as exemplified by the potent GABAB receptor agonist (R)-baclofen, which is the chloro-analogue of the amino derivative of the title compound.

The incorporation of the 4-fluorophenyl moiety is a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

Research into GABA analogues has explored the impact of various substituents on the phenyl ring. Computational and experimental studies on a series of (3R)-4-amino-3-(substituted-phenyl)butanoic acids have been conducted to investigate their potential as GABAB1 receptor inhibitors. While direct synthesis from this compound is a logical synthetic route, many studies focus on the final bioactive compounds. However, the structural similarity of these targets underscores the importance of this chiral building block in generating a library of diversified compounds for structure-activity relationship (SAR) studies.

Below is an interactive data table summarizing key structural features of related chiral building blocks used in drug scaffold synthesis.

| Compound Name | Key Structural Features | Therapeutic Target/Application Area |

| (R)-Baclofen | (R)-chirality, 4-chlorophenyl group | GABAB receptor agonist, muscle relaxant |

| (R)-Phenibut | (R)-chirality, phenyl group | Anxiolytic, nootropic |

| (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | (R)-chirality, 4-methoxyphenyl (B3050149) group | Potential GABAB1 receptor inhibitor |

| (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid | (R)-chirality, 3,4-dimethylphenyl group | Potential GABAB1 receptor inhibitor |

Contributions to the Design and Stereocontrolled Synthesis of Bioactive Compounds

The stereocontrolled synthesis of bioactive compounds is a cornerstone of modern pharmaceutical development. This compound plays a significant role as a chiral synthon in synthetic strategies aimed at producing enantiomerically pure active pharmaceutical ingredients (APIs). Its utility lies in the direct incorporation of its chiral core into the final bioactive molecule, thereby ensuring the desired stereochemistry.

A prominent example of a structurally related compound is Sitagliptin, a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) used for the treatment of type 2 diabetes. The core of Sitagliptin features a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety. While not identical, the synthesis of Sitagliptin highlights the industrial importance of chiral β-amino acids with fluorinated phenyl groups. Synthetic routes to these types of compounds often involve asymmetric hydrogenation or enzymatic resolutions to establish the crucial (R)-stereocenter. The use of a pre-formed chiral building block like this compound or its derivatives can offer a more direct and efficient pathway to such bioactive molecules.

Furthermore, research on selective inhibitors of enzymes like γ-aminobutyric acid aminotransferase (GABA-T) has involved the synthesis of fluorinated GABA analogues. For instance, studies on 4-amino-5-fluoro-3-phenylpentanoic acids have shown that the incorporation of a phenyl group at the 3-position confers selectivity for GABA-T over other enzymes. nih.gov This demonstrates the principle of using such substituted butanoic acid frameworks to achieve selective biological activity.

Computational Chemistry and Spectroscopic Characterization in Academic Research

Computational Studies for Molecular Conformation and Interactions

Computational chemistry plays a pivotal role in understanding the molecular behavior of "(3R)-3-(4-Fluorophenyl)butanoic acid" and its analogues. These in silico methods provide insights into their conformational preferences, interactions with biological targets, and reactivity, guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of analogues of this compound, which are often investigated as ligands for the GABAB receptor, docking simulations are instrumental in elucidating potential binding modes and affinities.

For instance, studies on related GABAB receptor agonists utilize molecular docking to understand their interaction with the receptor's binding site. These simulations have shown that the binding of agonists is often mediated by interactions with key amino acid residues. For example, in silico docking of known agonists to the GABAB receptor has highlighted the importance of salt bridges and hydrogen bonds in stabilizing the ligand-receptor complex. A study on various GABAB receptor agonists and antagonists revealed that both types of ligands occupy a similar binding pocket, with subtle differences in their interactions with crucial amino acid residues determining their pharmacological effect nih.gov.

In a typical docking study for a this compound analogue, the compound would be docked into the binding site of a homology model or a crystal structure of the GABAB receptor. The results would be analyzed to identify key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and basic residues in the receptor, and hydrophobic interactions involving the fluorophenyl ring. The docking scores provide a qualitative estimate of the binding affinity, helping to rank different analogues and prioritize them for synthesis and biological evaluation.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and biological systems over time. For analogues of this compound, MD simulations can provide valuable information on their conformational flexibility and the stability of their interactions with receptors like the GABAB receptor.

MD simulations of GABAB receptor agonists have been used to explore the conformational changes in both the ligand and the receptor upon binding olemiss.edu. These simulations can reveal how the ligand adapts its conformation to fit into the binding pocket and how the receptor, in turn, undergoes conformational changes to accommodate the ligand, leading to receptor activation. For example, a 100 ns MD simulation was used to study the stability of docked compounds in the active site of the GABA aminotransferase (GABA-AT) protein nih.gov. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely to be stable.

To obtain a more quantitative measure of the binding affinity of analogues of this compound to their target receptors, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose mdpi.comnih.gov. These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.

The binding free energy (ΔGbind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The MM/PBSA and MM/GBSA methods have been successfully used to rank the binding affinities of different ligands and to identify the key energetic contributions to binding sci-hub.ru. For example, a study on GABA and muscimol (B1676869) binding to the GABAA receptor showed total binding free energies of -19.85 ± 8.83 Kcal/mol and -26.55 ± 3.42 Kcal/mol, respectively, highlighting the utility of these methods in quantifying binding strengths tandfonline.com.

Table 1: Representative Binding Free Energy Data for GABA Receptor Ligands (Analogues)

| Ligand | Receptor | Method | Calculated ΔGbind (kcal/mol) |

| GABA | GABAA | MM/PBSA | -19.85 ± 8.83 tandfonline.com |

| Muscimol | GABAA | MM/PBSA | -26.55 ± 3.42 tandfonline.com |

| Vigabatrin | GABA-AT | MM/PBSA | - |

| Compound A07 | GABA-AT | MM/PBSA | Lower than Vigabatrin nih.gov |

| Compound B07 | GABA-AT | MM/PBSA | Lower than Vigabatrin nih.gov |

Theoretical calculations can also be used to predict the reactivity and stereoselectivity of chemical reactions involved in the synthesis of chiral molecules like this compound. While specific studies on this exact molecule are not prevalent in public literature, computational methods are generally applied to understand reaction mechanisms and predict outcomes.

For instance, density functional theory (DFT) calculations could be employed to model the transition states of key synthetic steps. By comparing the energies of different transition states leading to the (R) and (S) enantiomers, the stereoselectivity of a reaction can be predicted. These calculations can help in the rational design of chiral catalysts or auxiliaries to achieve high enantiomeric excess. Furthermore, computational models can predict sites of reactivity within the molecule, guiding the choice of reagents and reaction conditions for chemical transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds. For a chiral molecule like this compound, techniques that can provide information about its three-dimensional structure are particularly important.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (C3), the methylene (B1212753) protons (C2 and C4), and the carboxylic acid proton. The coupling patterns and chemical shifts of these protons would be characteristic of the molecule's structure. For example, the protons on the fluorophenyl ring would appear as a complex multiplet due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by their local electronic environment. For instance, the carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C6-H, C8-H) | 7.20-7.30 | m |

| Aromatic (C7-H, C9-H) | 6.95-7.05 | m |

| CH (C3) | 3.20-3.40 | m |

| CH₂ (C2) | 2.50-2.70 | m |

| CH₂ (C4) | 2.90-3.10 | m |

| COOH | 12.0-12.5 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C1) | 173-175 |

| CH₂ (C2) | 40-42 |

| CH (C3) | 38-40 |

| CH₂ (C4) | 45-47 |

| C-ipso (C5) | 138-140 |

| C-ortho (C6, C10) | 128-130 |

| C-meta (C7, C9) | 115-117 (d, JC-F ≈ 21 Hz) |

| C-para (C8) | 160-162 (d, JC-F ≈ 245 Hz) |

Note: The predicted chemical shifts are based on data from structurally related phenylbutanoic acid derivatives and are for illustrative purposes. Actual experimental values may vary.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal method for determining the enantiomeric excess (ee) of chiral compounds, verifying the success of asymmetric syntheses or resolution processes. For this compound, this technique separates the (R) and (S) enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

In a specific application, the enantiomers of 3-(4-fluorophenyl)butanoic acid were resolved using a Chiralcel OJ-H column, which is a polysaccharide-based CSP known for its broad applicability in separating chiral molecules. The analysis confirmed the high enantiomeric purity of the synthesized (R)- and (S)-enantiomers, both achieving 99% ee. The distinct retention times for each enantiomer under the specified chromatographic conditions provide unambiguous proof of separation and allow for accurate determination of their relative proportions.

Table 1: Chiral HPLC Parameters and Findings for 3-(4-Fluorophenyl)butanoic acid Enantiomers

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralcel OJ-H (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/IPA, 90:10 |

| Flow Rate | 0.6 mL/min |

| Detection | UV |

| (R)-Enantiomer Retention Time | 14.9 min |

| (S)-Enantiomer Retention Time | 11.95 min |

| Enantiomeric Excess (ee) for (R)-5b | 99% |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When an infrared beam is passed through a sample of this compound, the molecule absorbs radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum displays these absorptions as bands, providing a molecular fingerprint.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The presence of the fluorophenyl group would be indicated by C-F stretching vibrations and aromatic C-H and C=C stretching bands. Aliphatic C-H stretching from the butanoic acid backbone would also be visible.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Sharp, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Alkyl Chain | C-H stretch | 2960 - 2850 | Medium |

| Fluoro-substituent | C-F stretch | 1250 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass.

Table 3: HRMS Data for 3-(4-Fluorophenyl)butanoic acid

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Theoretical Monoisotopic Mass | 182.0743 g/mol |

| Observed Mass (LCMS) | 182.19 (for M) |

| Expected Mass | 182.09 |

X-ray Crystallography for Absolute Configuration and Precise Structural Characterization (for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While a crystal structure for this compound itself is not detailed in the provided context, the analysis of related chiral compounds demonstrates the power of this technique. The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles.

For chiral molecules, X-ray crystallography can unambiguously distinguish between enantiomers. This is often achieved through the analysis of anomalous dispersion, where the Flack parameter is calculated to confirm the correct absolute stereochemistry. A Flack parameter close to zero indicates that the determined absolute configuration is correct. Studies on related structures, such as (R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), have successfully used single-crystal XRD to elucidate the precise molecular arrangement and confirm the absolute configuration in the solid state. This technique provides the ultimate proof of structure and stereochemistry, serving as a benchmark for other analytical methods.

Future Directions and Emerging Research Areas

Development of Novel and More Sustainable Enantioselective Synthesis Methodologies

The demand for enantiomerically pure compounds in pharmaceuticals is a major driver for the development of green and sustainable synthetic methods. Future research on (3R)-3-(4-Fluorophenyl)butanoic acid will likely prioritize biocatalysis and other sustainable approaches over traditional chemical synthesis.

Biocatalytic methods, utilizing enzymes or whole-cell systems, offer high enantioselectivity under mild reaction conditions, reducing energy consumption and waste generation. magtech.com.cnnih.gov Enzymes such as ketoreductases, lipases, and nitrilases are particularly promising for the asymmetric synthesis of chiral acids and their precursors. acs.orgmdpi.com For instance, the highly enantioselective biocatalytic reduction of β-aryl-β-cyano-α,β-unsaturated carboxylic acids presents a short, chemoenzymatic route to chiral β-aryl-γ-aminobutyric acids. acs.org Research in this area will focus on enzyme discovery, protein engineering to enhance substrate specificity and stability, and process optimization for industrial-scale production.

| Synthesis Strategy | Key Features | Potential Advantages |

| Whole-Cell Biocatalysis | Use of microorganisms (e.g., Geotrichum candidum) for asymmetric reduction. nih.govmdpi.com | High enantiomeric excess (e.e. >96%), mild conditions, no need for cofactor regeneration systems. |

| Isolated Enzyme Catalysis | Application of specific enzymes like ketoreductases or nitrilases. acs.orgmdpi.com | High selectivity, potential for continuous processes in membrane reactors, high space-time yields. |

| Chemoenzymatic Synthesis | Combination of a biocatalytic step with chemical transformations. acs.org | Leverages the selectivity of enzymes for the key chiral step while using efficient chemical reactions for other transformations. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

Beyond its synthesis, the carboxylic acid functional group of this compound serves as a versatile handle for a wide array of chemical transformations and derivatizations. Future research will explore the creation of novel derivatives to modulate the compound's physicochemical properties and biological activity.

The conversion of the carboxylic acid into esters, amides, or other functional groups can significantly impact factors such as solubility, membrane permeability, and metabolic stability. myskinrecipes.com Derivatization is a common strategy in medicinal chemistry to build structure-activity relationships (SAR). For arylalkanoic acids, even small modifications, such as substituting a methyl group on the carbon separating the aromatic ring and the acid, can enhance activity. pharmacy180.com

Emerging research will likely involve coupling the acid with diverse chemical moieties, including amino acids, heterocyclic scaffolds, or other pharmacologically active fragments, to generate new chemical entities for biological screening. Advanced derivatization reagents and coupling methods will be key to efficiently creating these novel compound libraries. nih.govbohrium.comresearchgate.net

| Derivatization Approach | Resulting Functional Group | Potential Application |

| Esterification | Ester | Prodrug design, modification of solubility and lipophilicity. |

| Amidation | Amide | Creation of peptide conjugates, exploration of new binding interactions with biological targets. mdpi.com |

| Reduction | Alcohol | Synthesis of chiral alcohol derivatives with different pharmacological profiles. |

| Coupling with Chiral Reagents | Diastereomeric derivatives | Analytical separation of enantiomers, development of stereospecific assays. nih.gov |

Integration with Advanced Flow Chemistry and Automated Synthetic Platforms

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and efficiency compared to traditional batch processes. nih.govnih.gov This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including chiral molecules like this compound.

A telescoped continuous flow process has been successfully developed for the asymmetric synthesis of γ-nitrobutyric acids, which are key intermediates for GABA analogues such as fluorophenibut. acs.org This approach combines multiple reaction steps into a single, uninterrupted sequence, minimizing manual handling and intermediate purification. acs.org Future work will aim to develop fully automated, end-to-end flow platforms for the synthesis of this compound, potentially integrating real-time reaction monitoring and purification. researchgate.net These automated systems can accelerate reaction optimization, facilitate rapid library synthesis for SAR studies, and enable on-demand manufacturing.

The benefits of this integration include:

Improved Safety: Handling of hazardous reagents and intermediates in enclosed, small-volume reactors. nih.gov

Enhanced Efficiency: Reduced reaction times and increased throughput. nih.gov

High Reproducibility: Precise control over reaction parameters such as temperature, pressure, and stoichiometry.

Scalability: Seamless transition from laboratory-scale synthesis to pilot-plant production.

Refined Computational Modeling for Predictive Structure-Property-Activity Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical research. taylorfrancis.com For this compound, refined computational models will play a crucial role in predicting its properties and guiding the design of new derivatives with desired activities.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models are powerful methods for correlating the structural features of molecules with their biological activities. nih.govresearchgate.net These models can help identify the key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that govern the activity of arylalkanoic acids, enabling the rational design of more potent and selective compounds. pharmacy180.comresearchgate.netnih.gov

Furthermore, advanced computational techniques can be used for:

Predicting Physicochemical Properties: Thermodynamic models can predict the solubility of chiral compounds in various solvents. lifescienceglobal.com

Simulating Reaction Pathways: Quantum chemical calculations can help discover novel reactions and predict their viability before attempting them in the lab. hokudai.ac.jp

Characterizing Molecules: Density-functional-theory (DFT) based methods can accurately predict NMR chemical shifts for fluorinated molecules, aiding in structural confirmation. chemrxiv.org

Understanding Biological Interactions: Molecular docking and molecular dynamics simulations can probe the binding of the compound and its derivatives to biological targets, such as receptors or enzymes, providing insights into their mechanism of action. researchgate.netresearchgate.net

This in silico approach significantly reduces the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates.

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak® IA/IB with mobile phases (e.g., hexane:isopropanol 90:10) to achieve baseline separation. Enantiomeric excess (E.E.) ≥99% is typical for pharmaceutical-grade intermediates .

- Specific Rotation : Measured in methanol at 20°C; values like +13.5° to +17.5° confirm optical purity .

- NMR Spectroscopy : -NMR detects positional isomerism in fluorinated derivatives .

In medicinal chemistry applications, how can researchers design experiments to evaluate the target specificity of this compound?

Q. Advanced Research Focus

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorination (e.g., 2-, 3-, or 4-fluoro) and compare IC50 values in enzyme inhibition assays .

- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation, leveraging fluorine’s electron-withdrawing effects to prolong half-life .

What storage conditions are optimal to maintain the stability of this compound?

Q. Basic Research Focus

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or racemization .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials, as carboxylic acids are hygroscopic .

- Light Sensitivity : Amber glass vials to protect against UV-induced degradation, particularly for fluorinated aromatics .

What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for fluorophenyl-containing butanoic acid derivatives?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and plasma protein binding to identify barriers to in vivo efficacy .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may antagonize the parent compound’s activity .

- Species-Specific Differences : Compare human vs. rodent metabolic pathways using hepatocyte co-cultures .

How can researchers address challenges in scaling up enantioselective synthesis for preclinical studies?

Q. Advanced Research Focus

- Continuous Flow Chemistry : Reduces batch variability and improves yield consistency (e.g., from 70% to 90% in gram-scale reactions) .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like catalyst loading (e.g., 5–10 mol%) and solvent polarity .

What computational tools are recommended for predicting the biological activity of fluorophenyl derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.